molecular formula C10H10N6O B14000189 2,4-Diamino-6-hydroxy-5-phenylazopyrimidine CAS No. 3054-70-4

2,4-Diamino-6-hydroxy-5-phenylazopyrimidine

Cat. No.: B14000189
CAS No.: 3054-70-4
M. Wt: 230.23 g/mol
InChI Key: MUDXKPHUGKQTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidinone core with amino groups at positions 2 and 6, and a phenyl diazenyl group at position 5. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diaminopyrimidine with a diazonium salt derived from aniline. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazenyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, hydrazine derivatives, and various substituted pyrimidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- involves its interaction with specific molecular targets. The amino groups and diazenyl linkage allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-PYRIMIDINONE,2,6-DIAMINO-5-(2-PHENYLDIAZENYL)- is unique due to the presence of the phenyl diazenyl group, which imparts distinct chemical reactivity and potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2,4-diamino-5-phenyldiazenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O/c11-8-7(9(17)14-10(12)13-8)16-15-6-4-2-1-3-5-6/h1-5H,(H5,11,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDXKPHUGKQTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(N=C(NC2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3054-70-4
Record name 4-Pyrimidinol, 2,6-diamino-5-(phenylazo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Py 40
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.